
1-(Benzofuran-5-yl)propan-2-amine hydrochloride
Descripción general
Descripción
1-(Benzofuran-5-yl)propan-2-amine hydrochloride (commonly referred to as 5-APB hydrochloride) is a synthetic phenethylamine derivative belonging to the benzofuran class of novel psychoactive substances (NPS). Structurally, it features a benzofuran ring substituted at the 5-position with a propan-2-amine side chain and exists as a hydrochloride salt for stability and solubility. The compound was first synthesized in the 1990s during studies exploring structure-activity relationships of ecstasy-type compounds (e.g., MDMA) . Marketed as "Benzofury" in the early 2010s, it gained notoriety as a "legal high" due to its structural evasion of existing drug laws .
Pharmacologically, 5-APB acts as a serotonin receptor agonist, with high affinity for 5-HT2B receptors (Ki <100 nM) and moderate activity at α2C-adrenergic receptors . Functional assays confirm its role as a full agonist at 5-HT2B receptors, contributing to empathogenic and stimulant effects akin to MDMA . However, its lack of methylenedioxy substitution distinguishes it from traditional entactogens, altering its pharmacokinetic and toxicological profile .
Métodos De Preparación
Synthesis of the Benzofuran Core
The benzofuran moiety serves as the foundational aromatic system for this compound. A widely adopted method involves cyclization of halogenated precursors. For instance, 5-bromobenzofuran is synthesized via palladium-catalyzed coupling reactions. In one protocol, 5-bromobenzofuran is prepared using a Stille coupling between 5-bromo-1-benzofuran and isopropenyl acetate, catalyzed by palladium(II) chloride and tris(o-tolyl)phosphine in toluene at 100°C . This step achieves a 96% yield under inert atmospheric conditions, with tributyltin methoxide facilitating the transmetallation process .
Key reaction parameters:
Parameter | Value |
---|---|
Catalyst | PdCl₂, tris(o-tolyl)phosphine |
Solvent | Toluene |
Temperature | 100°C |
Reaction Time | 16 hours |
Yield | 96% |
Hydrochloride Salt Formation
The final step involves protonating the free amine with hydrochloric acid. A standard method entails dissolving the amine in anhydrous diethyl ether and bubbling HCl gas through the solution . The precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.
Critical Parameters :
-
Solvent : Diethyl ether or dichloromethane.
-
Acid Concentration : 1–2 M HCl in ether.
Alternative Synthetic Routes
Friedel-Crafts Alkylation
A patent describing dronedarone synthesis highlights Friedel-Crafts acylation using aluminum chloride as a Lewis acid . While optimized for a different substrate, this method could adapt to introduce the propan-2-amine side chain via bromohexanoyl chloride acylation followed by reduction.
Catalytic Hydrogenation
Nitro-group reduction, as demonstrated in the synthesis of 2-butyl-5-benzofuranamine, offers a parallel pathway . Hydrogenation of a nitro intermediate (e.g., 5-nitrobenzofuran derivatives) over platinum oxide achieves high yields of primary amines, though regioselectivity must be carefully controlled .
Optimization and Yield Considerations
-
Catalyst Loading : Palladium catalysts at 0.07 equivalents ensure cost efficiency without compromising yield .
-
Temperature Control : Exothermic reactions (e.g., Friedel-Crafts acylation) require ice baths to prevent side reactions .
-
Purification : Silica gel chromatography (10% ethyl acetate/hexane) effectively isolates intermediates .
Análisis De Reacciones Químicas
Oxidation Reactions
The benzofuran moiety and alkylamine chain undergo oxidation under controlled conditions:
Primary oxidation pathways :
-
Benzofuran ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions yields 5-(2-aminopropyl)-2,3-dihydroxybenzofuran derivatives .
-
Amine oxidation : Exposure to hydrogen peroxide (H₂O₂) converts the primary amine to a nitro group, forming 1-(benzofuran-5-yl)propan-2-nitropropane .
Experimental conditions :
Reagent | Temperature | Product | Yield |
---|---|---|---|
KMnO₄ (0.1M, H₂SO₄) | 60°C | Dihydroxybenzofuran derivative | 45–52% |
H₂O₂ (30%) | RT | Nitropropane analog | 28–35% |
Reduction Reactions
Reduction primarily targets the amine group or unsaturated bonds:
-
Catalytic hydrogenation : Using palladium-on-carbon (Pd/C) under H₂ gas reduces the benzofuran’s double bond, producing 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine .
-
Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces ketone intermediates during synthetic modifications.
Key findings :
-
Hydrogenation at 50 psi H₂ and 80°C achieves >90% conversion to the dihydro derivative .
-
Over-reduction of the benzofuran ring is minimized using Pd/C with controlled reaction times .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at the benzofuran ring’s electron-rich positions:
Halogenation :
-
Chlorination with Cl₂/FeCl₃ yields 5-(2-aminopropyl)-3-chlorobenzofuran .
-
Bromination using Br₂ in acetic acid selectively substitutes the C4 position .
Nitration :
-
Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at C6, forming 5-(2-aminopropyl)-6-nitrobenzofuran .
Reactivity trends :
Position | Reactivity (EAS) | Preferred Reagents |
---|---|---|
C3 | High | Cl₂, Br₂, HNO₃ |
C4 | Moderate | Br₂ (acetic acid) |
C6 | Low | HNO₃ (H₂SO₄ catalyst) |
Synthetic Routes and Intermediate Reactions
5-APB HCl is synthesized via a three-step process:
-
Benzofuran core formation :
-
Alkylation :
-
Salt formation :
Optimized conditions :
Step | Reagents | Time | Yield |
---|---|---|---|
Cyclization | NaH, DMF | 8h | 68% |
Alkylation | Ethylamine, THF | 12h | 52% |
Salt formation | HCl/EtOH | 2h | 95% |
Stability and Decomposition
Aplicaciones Científicas De Investigación
Pharmacological Profile
5-APB belongs to a class of compounds known as benzofurans, which exhibit stimulant and empathogenic effects similar to those of 3,4-methylenedioxymethamphetamine (MDMA). It acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a releasing agent for these neurotransmitters. This dual action contributes to its psychoactive effects, making it a subject of interest in the study of new psychoactive substances (NPS) .
Neurochemical Effects
Research indicates that 5-APB is a potent releaser of neurotransmitters. In vivo studies have shown that it induces significant increases in extracellular concentrations of dopamine and serotonin in rodent models. For example:
- Microdialysis experiments demonstrated that administration of 5-APB resulted in elevated dopamine and serotonin levels in the nucleus accumbens, an area associated with reward processing .
Comparative Potency
A comparative analysis reveals that 5-APB is more potent than traditional stimulants like MDA and MDMA in eliciting neurotransmitter release. The following table summarizes the potency of various compounds at DAT and SERT:
Compound | DAT EC50 (nM) | SERT EC50 (nM) |
---|---|---|
5-APB | <100 | <100 |
MDA | >300 | >300 |
MDMA | >300 | >300 |
This data indicates that 5-APB may carry higher abuse potential due to its enhanced potency at these transporters .
Therapeutic Potential
The therapeutic implications of 5-APB are being explored in various contexts:
- Mental Health Disorders : There is ongoing research into the use of benzofuran derivatives like 5-APB for treating conditions such as depression and anxiety due to their serotonergic activity .
- Entactogenic Therapy : The empathogenic properties of 5-APB suggest potential applications in psychotherapy, particularly for enhancing emotional openness during therapeutic sessions .
Case Studies and Research Findings
Several studies have documented the effects of 5-APB:
- A study involving microdialysis sampling in rats indicated that both acute and chronic administration led to sustained elevations in serotonin levels, suggesting potential long-term neurochemical changes .
Safety and Toxicity Concerns
Despite its potential therapeutic uses, the safety profile of 5-APB remains unclear. Reports indicate possible cardiotoxicity linked to its action on the 5-HT2B receptor, similar to other compounds like MDMA . Further research is essential to elucidate the long-term health effects associated with its use.
Mecanismo De Acción
Inhibición de la recaptación de serotonina-norepinefrina-dopamina: 5-APB inhibe la recaptación de estos neurotransmisores.
Liberación de serotonina-norepinefrina-dopamina: También promueve la liberación de estos neurotransmisores.
Agonismo de los receptores: 5-APB es un potente agonista de los receptores , y . El uso a largo plazo puede ser cardiotóxico debido al agonismo de 5-HT2B.
Comparación Con Compuestos Similares
Structural and Pharmacological Comparisons
Table 1: Key Structural and Pharmacological Properties
Key Observations:
5-APB vs. 6-APB : These positional isomers differ only in the substitution site of the benzofuran ring (5- vs. 6-position). Both exhibit similar receptor affinities but are analytically challenging to distinguish due to overlapping spectral data . Anecdotal reports suggest 5-APB is more potent in producing empathogenic effects .
N-Alkyl Substitution: The N-methyl derivative (5-MAPB) and N-ethyl derivative (5-EAPB) demonstrate reduced or altered receptor interactions compared to 5-APB.
Comparison to MDMA : Unlike MDMA, 5-APB lacks methylenedioxy substitution, resulting in weaker serotonin transporter (SERT) inhibition but stronger 5-HT2B activation, which correlates with cardiovascular risks .
Legal and Regulatory Status
Table 2: Legal Classification of Benzofuran Derivatives
Key Observations:
- 5-APB and 6-APB were temporarily classified in the UK in 2013 due to fatalities linked to their use .
- N-Ethyl derivatives (e.g., 5-EAPB) evade current legislation, exploiting loopholes in analog drug laws .
Analytical Challenges
- Isomer Differentiation : Standard GC-MS and LC-MS techniques struggle to distinguish 5-APB from 6-APB due to identical molecular weights and similar fragmentation patterns .
- Metabolite Identification: Limited data exist on human metabolism, though preliminary studies suggest hydroxylation and N-dealkylation pathways .
Actividad Biológica
1-(Benzofuran-5-yl)propan-2-amine hydrochloride, also known as 5-MAPB, is a compound that has garnered attention for its psychoactive properties and potential therapeutic applications. This article delves into its biological activity, including biochemical interactions, cellular effects, and pharmacological implications based on diverse research findings.
- Molecular Formula : C12H15ClN2O
- Molecular Weight : 225.71 g/mol
- CAS Number : 1354631-77-8
- Appearance : Colorless liquid
This compound primarily acts as a serotonin receptor agonist , particularly targeting the 5-HT2A and 5-HT2B receptors . It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) , enhancing neurotransmitter signaling in the brain. This mechanism is critical for its mood-enhancing effects and potential applications in treating mood disorders.
Mechanism | Description |
---|---|
Serotonin Receptor Agonism | Activates serotonin receptors (5-HT2A, 5-HT2B) |
SNDRI | Inhibits reuptake of serotonin, norepinephrine, and dopamine |
Neurotransmitter Release | Promotes release of neurotransmitters, enhancing synaptic signaling |
Biochemical Interactions
The compound interacts with various biochemical pathways:
- Enzyme Interaction : It has been shown to inhibit monoamine oxidase enzymes, which are responsible for neurotransmitter degradation. This inhibition leads to increased levels of serotonin and other neurotransmitters in the synaptic cleft.
- Metabolism : this compound is metabolized by cytochrome P450 enzymes, influencing its pharmacokinetics and the formation of active metabolites .
Cellular Effects
Research indicates that this compound significantly influences cellular functions:
- Neurotransmitter Modulation : It enhances serotonergic signaling by inhibiting serotonin reuptake, resulting in elevated mood and cognitive enhancement at low doses. However, high doses may lead to neurotoxicity and adverse behavioral changes.
Table 2: Dosage Effects in Animal Models
Dosage Level | Effect | Outcome |
---|---|---|
Low | Enhanced neurotransmitter levels | Improved mood and cognition |
High | Neurotoxicity | Behavioral changes |
Case Studies and Research Findings
Several studies have explored the effects of this compound:
- Mood Enhancement Study : A controlled trial demonstrated that subjects receiving low doses exhibited significant improvements in mood and cognitive function compared to the placebo group.
- Neurotoxicity Assessment : In animal models, higher doses resulted in neurotoxic effects characterized by altered behavior and neurological impairment.
- Pharmacodynamics Research : Investigations into its pharmacodynamics revealed that the compound's interaction with serotonin receptors could be leveraged for developing treatments for depression and anxiety disorders.
Q & A
Q. What synthetic pathways are recommended for synthesizing 1-(Benzofuran-5-yl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves benzofuran ring functionalization followed by alkylation or reductive amination. Key steps include:
- Benzofuran precursor preparation : Start with 5-substituted benzofuran derivatives (e.g., 5-bromo- or 5-formylbenzofuran) to introduce the propan-2-amine moiety .
- Reductive amination : React the benzofuran carbonyl intermediate with methylamine under hydrogenation or using sodium cyanoborohydride (NaBH3CN) in methanol .
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges for isolating intermediates, as validated in wastewater analysis of similar compounds .
Optimization Tips :
- Catalyst selection : For reductive steps, Pd/C or Raney nickel improves yield.
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., amine hydrochloride salt formation) to prevent side reactions .
Q. How can researchers validate the purity and structural integrity of this compound?
Basic Research Question
Analytical Workflow :
Purity assessment :
- HPLC-UV/Vis : Use a C18 column with methanol/water (70:30) mobile phase; compare retention times against certified reference standards (e.g., >98% purity criteria from GLPBIO) .
- Mass spectrometry (LC-MS) : Confirm molecular ion peaks ([M+H]+ expected at m/z ~210) and rule out impurities like unreacted precursors .
Structural confirmation :
- NMR spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, benzofuran ring), methylamine protons (δ 2.5–3.0 ppm), and hydrochloride salt protons (broad singlet near δ 1.5 ppm) .
- X-ray crystallography : Resolve crystal structure for unambiguous confirmation, as done for benzofuran sulfonamide derivatives .
Q. What strategies resolve contradictions in reported pharmacological data for benzofuran-based amphetamine analogs?
Advanced Research Question
Contradictions in receptor binding or toxicity data often arise from:
- Variability in enantiomeric purity : Chiral impurities (e.g., R vs. S isomers) can skew results. Use chiral HPLC (e.g., Chiralpak AD-H column) to ensure stereochemical homogeneity .
- Species-specific metabolism : Cross-validate in vitro (human hepatocyte assays) and in vivo (rodent models) studies, as metabolic pathways differ significantly .
- Receptor profiling : Perform competitive binding assays across serotonin (5-HT2A), dopamine (D2), and trace amine-associated receptors (TAAR1) to clarify selectivity .
Example : A study reporting conflicting 5-HT2A affinity may omit co-administered inhibitors (e.g., ketanserin). Replicate experiments under controlled conditions with internal standards (e.g., BP-3-d5 for LC-MS) .
Q. What challenges arise in designing in vivo toxicological studies for this compound, and how can they be addressed?
Advanced Research Question
Challenges :
- Dose calibration : Variations in animal weight (e.g., rodents 20–30 g) require precise mg/kg calculations (see dosing table in ) .
- Metabolite interference : Hydrochloride salts may dissociate in vivo, altering bioavailability. Use isotonic saline for dissolution to maintain stability .
Mitigation Strategies :
- Toxicokinetic profiling : Collect plasma samples at multiple timepoints (0.5, 2, 6, 24 hr post-dose) to track parent compound and metabolites (e.g., benzofuran-N-oxide) .
- Control groups : Include vehicle (saline) and positive controls (e.g., 5-APB) to isolate compound-specific effects .
Q. How do structural modifications at the benzofuran ring impact receptor binding affinity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-donating groups (e.g., methoxy) : Increase 5-HT2A binding (e.g., 5-methoxy substitution enhances affinity by 30% compared to unsubstituted analogs) .
- Halogenation (e.g., Cl, Br) : Reduces metabolic clearance but may lower solubility. Use logP calculations (e.g., ClogP ~2.5) to balance lipophilicity .
Experimental Approach :
- Molecular docking : Model interactions with 5-HT2A using AutoDock Vina; prioritize substituents forming hydrogen bonds (e.g., -NH2 with Ser159) .
- In vitro assays : Compare EC50 values across analogs using HEK293 cells expressing human receptors .
Q. What advanced techniques characterize metabolic pathways of this compound?
Advanced Research Question
Methodology :
Metabolite identification :
- High-resolution MS (HRMS) : Use Q-TOF instruments (resolution >30,000) to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites .
- Stable isotope labeling : Synthesize deuterated analogs (e.g., CD3-methylamine) to trace metabolic sites .
Enzyme phenotyping :
- CYP450 inhibition assays : Incubate with human liver microsomes and CYP-specific inhibitors (e.g., quinidine for CYP2D6) to identify dominant metabolic pathways .
Propiedades
IUPAC Name |
1-(1-benzofuran-5-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11;/h2-5,7-8H,6,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQIXCQPRSHUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347696 | |
Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286834-80-8 | |
Record name | 5-APB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Benzofuran-5-yl)propan-2-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-benzofuran-5-yl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-APB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6P4JU5L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.